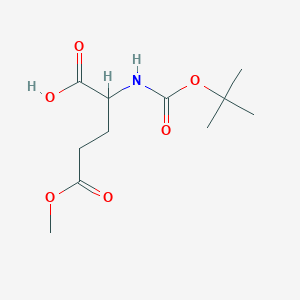

2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid

Overview

Description

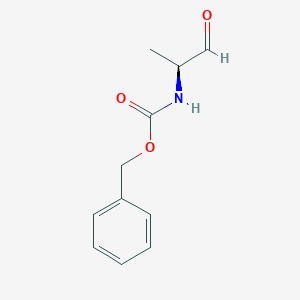

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Molecular Structure Analysis

The molecular structure of a compound with a Boc group would include the Boc group attached to the nitrogen atom of an amine. The Boc group itself consists of a carbonyl group (C=O) attached to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis

The most common method for deprotection of the Boc group uses trifluoroacetic acid (TFA) and generally requires large excesses . Another well-established method for faster deprotection of Boc group utilizes (4M) HCl/dioxane .Scientific Research Applications

Synthesis in Chemical Compounds

- An efficient synthesis of key intermediates for collagen cross-links, including (+)-pyridinoline and (+)-deoxypyridinoline, was developed from derivatives of 2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (Adamczyk, Johnson, & Reddy, 1999).

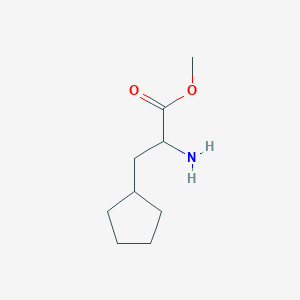

- The compound has been used in the synthesis of enantiopure non-natural alpha-amino acids, including the first synthesis of (S)-2-amino-oleic acid (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Pharmacological Research

- In the domain of pharmacological research, derivatives of this compound have been synthesized for potential application in inhibiting enzymes, such as human plasma renin, suggesting their utility in designing new therapeutic peptides (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Bioimaging and Chemosensors

- New selective zinc sensors based on a Schiff base and an amino acid have been synthesized, demonstrating potential applications in bioimaging and as chemosensors for Zn2+ ions (Berrones-Reyes, Muñoz-Flores, Cantón-Díaz, Treto-Suárez, Páez‐Hernández, Schott, Zarate, & Jiménez‐Pérez, 2019).

Chemical Derivatives and Applications

- A variety of chemical derivatives involving this compound have been synthesized for diverse applications, ranging from the development of novel pharmacophores for anticancer agents to the preparation of compounds for solid-phase peptide synthesis (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

Mechanism of Action

Target of Action

It’s known that tert-butyloxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Mode of Action

The compound, being a Boc-protected amino acid, is used in peptide synthesis. The Boc group serves as a protective group for the amino group during the synthesis process . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-Amino Acids without the addition of a base .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted reactions with multiple reactive groups of the amino acid anions . After the peptide bond formation, the Boc group can be removed under acidic conditions .

Result of Action

The result of the action of this compound is the successful synthesis of peptides. The Boc group allows for selective reactions during peptide synthesis, preventing unwanted side reactions . After the synthesis, the Boc group can be removed, resulting in the desired peptide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc group’s removal typically requires acidic conditions . Furthermore, the compound’s stability could be affected by factors such as temperature and pH.

Safety and Hazards

Future Directions

The use of Boc-protected amino acids in the synthesis of peptides and other organic compounds is a well-established practice in organic chemistry. Future research may focus on developing more efficient methods for the addition and removal of Boc groups, as well as exploring new applications for Boc-protected compounds .

properties

IUPAC Name |

5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYMUFVCRVPMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3082224.png)

![Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate](/img/structure/B3082238.png)

![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)

![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3082258.png)

![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)